2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate
Description
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-5-2-3-8-15(12)17(21)22-11-16(20)19-10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJFBURIVHGHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves a multi-step process. One common method starts with the chlorination of benzyl alcohol to produce 3-chlorobenzyl chloride. This intermediate is then reacted with an amine to form 3-chlorobenzylamine. The next step involves the acylation of 3-chlorobenzylamine with 2-methylbenzoic acid chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Synthesis and Production Methods
The synthesis of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate typically involves the esterification of 3-chlorobenzoic acid with 2-((3-chlorobenzyl)amino)-2-oxoethanol. Common methods include:
- Esterification Reaction : Conducted in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.
- Industrial Production : Scaled up using continuous flow reactors for improved yields and reaction control, often utilizing catalysts such as sulfuric acid or p-toluenesulfonic acid.
Chemistry
In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Converts esters into alcohols.
- Substitution Reactions : Facilitates the formation of substituted benzyl derivatives.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial and fungal strains. For instance, compounds derived from similar structures have demonstrated activity comparable to established antibiotics like isoniazid and ciprofloxacin .
- Anticancer Activity : Research indicates that it may inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy.
Medicine
In medicinal chemistry, 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is being explored for:
- Drug Development : Its unique structure may lead to the design of novel therapeutic agents targeting specific diseases.
Case Studies and Comparative Analysis
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenacyl Benzoate Derivatives
Compound : 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate
- Structure : Substituted with a 4-bromophenyl group instead of 3-chlorobenzylamine.
- Applications : Phenacyl benzoates are utilized in photolysis reactions for organic acid identification and as precursors for heterocycles like oxazoles and imidazoles .
Compound: [2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-amino-4-chlorobenzoate
- Structure: Incorporates a bromothiophene ring and an amino-chlorobenzoate moiety.
- Applications : Thiophene derivatives often exhibit enhanced solubility and electronic properties, making them candidates for optoelectronic materials or bioactive molecules.
- Key Differences : The thiophene ring introduces π-conjugation and sulfur-based interactions, differing from the aromatic benzylamine group in the target compound.
Pharmaceutical and Agrochemical Analogs
Compound : AZD1152 Intermediate (2-oxoethyl phosphate derivative)
- Structure : Shares the 2-oxoethyl motif linked to an aromatic amine but includes a phosphate group for prodrug activation.
- Applications : Used in kinase inhibitors for cancer therapy, highlighting the pharmacological relevance of 2-oxoethyl-amine linkages .
- Key Differences : The phosphate group in AZD1152 enhances water solubility and metabolic activation, whereas the methylbenzoate in the target compound may prioritize lipid solubility.
Compound : Metsulfuron Methyl (Pesticide)
- Structure : A sulfonylurea herbicide with a triazine ring and methylbenzoate group.
- Applications : Targets plant acetolactate synthase, demonstrating the role of ester groups in agrochemical activity .
- Key Differences : The sulfonylurea bridge in metsulfuron enables enzyme inhibition, unlike the amide linkage in the target compound, which may instead interact with biological receptors.
Crystallography and Conformational Analysis
- Tools : SHELX software is widely used for crystallographic refinement. The crystal structure of 2-(4-bromophenyl)-2-oxoethyl 2-methylbenzoate reveals planar aromatic stacking and C–H···O interactions , which may parallel the target compound’s solid-state behavior.
Comparative Data Table
Research Findings and Implications
- Reactivity: The 3-chlorobenzylamino group may enhance nucleophilic substitution or hydrogen-bonding interactions compared to halogenated aryl groups in analogs .
- Synthetic Challenges : Unlike PPA-driven cyclizations , the target compound’s synthesis may require milder conditions to preserve the amide linkage.
Biological Activity
Overview
2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate is an organic compound classified as an ester, notable for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a 3-chlorobenzylamino group linked to an oxoethyl chain, further esterified with 2-methylbenzoic acid, making it a candidate for various scientific investigations.
- Molecular Formula : C16H16ClN O3
- CAS Number : 1209579-21-4
- Molecular Weight : 303.76 g/mol
Antimicrobial Properties
Research has indicated that compounds similar to 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate exhibit significant antimicrobial activity. For instance, studies on related compounds have shown promising results against various bacteria and fungi.
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | E. coli | 5.0 | 100 |
| Compound B | S. aureus | 3.5 | 80 |
Anticancer Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects. The mechanism of action appears to involve binding to molecular targets that modulate cellular pathways associated with cancer growth.
A comparative analysis of related compounds has shown varying degrees of cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C | HeLa (cervical cancer) | 0.1 | Enzyme inhibition |
| Compound D | MCF-7 (breast cancer) | 0.05 | Apoptosis induction |
The biological activity of 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate likely involves:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell cycle progression.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, impacting cell survival and proliferation.
Case Study: Anticancer Activity
A study explored the effects of similar compounds on cancer cell lines, revealing that modifications in the chemical structure significantly impacted biological activity. The compound's ability to induce apoptosis in HeLa cells was particularly noted, with a reported IC50 value of 0.1 µM.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has highlighted the importance of the chlorobenzyl moiety in enhancing biological activity. Variations in substituents on the benzene ring can lead to significant changes in potency and selectivity.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-methylbenzoic acid derivatives with 3-chlorobenzylamine intermediates. For example, coupling 2-oxoacetyl chloride with 3-chlorobenzylamine under anhydrous conditions forms the amide bond, followed by esterification with 2-methylbenzoyl chloride. Optimization of solvent polarity (e.g., dichloromethane or DMF) and catalysts (e.g., triethylamine) is critical for yield improvement .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve bond lengths/angles, and validate stereochemistry . For derivatives like phenacyl benzoates, SC-XRD can reveal intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR identify proton environments and carbon frameworks, particularly the amide (δ ~160-170 ppm) and ester (δ ~165-175 ppm) carbonyl groups.
- IR : Stretching frequencies for C=O (amide: ~1650 cm; ester: ~1720 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts may arise from dynamic effects (e.g., rotameric equilibria in amides). Computational tools like density functional theory (DFT) with B3LYP/6-31G(d) basis sets can simulate NMR spectra and identify dominant conformers. Cross-validation with 2D NMR (e.g., COSY, NOESY) clarifies through-space couplings .
Q. What strategies optimize synthetic yield and purity for this compound?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves ester and amide byproducts. Monitoring via TLC or HPLC ensures intermediate stability .
Q. How can computational modeling predict the compound’s biological interactions?
Molecular docking (e.g., AutoDock Vina) screens potential targets by simulating ligand-receptor binding. For example, benzimidazole analogs (structurally related to this compound) show affinity for glucose transporters in diabetes research. MD simulations (GROMACS) assess binding stability over time .
Q. What mechanistic insights exist for its photolytic reactivity?
Phenacyl ester derivatives undergo Norrish-type II photolysis under UV light, generating ketenes or radicals. Time-resolved spectroscopy (e.g., transient absorption) tracks intermediates. Substituents like the 3-chlorobenzyl group alter reaction pathways by stabilizing charge-transfer states .
Q. How is this compound utilized in heterocyclic synthesis?
The 2-oxoethyl moiety serves as a precursor for oxazoles and imidazoles. For example, condensation with thioureas forms thiazolidinones, while cyclization with amidines yields imidazolidinones. These heterocycles are pharmacologically relevant .
Q. What precautions are necessary for handling toxic byproducts during synthesis?
Chlorinated intermediates (e.g., 3-chlorobenzylamine) require fume hoods and PPE. Waste containing halogenated organics must be neutralized (e.g., NaOH treatment) before disposal. Environmental toxicity assessments (e.g., Daphnia magna assays) ensure compliance with REACH regulations .
Q. How do structural modifications influence its bioactivity in drug discovery?
- Amide Linkers : Replacing the benzyl group with pyridyl analogs enhances solubility and target affinity.
- Ester Bioisosteres : Substituting the ester with a carbamate group improves metabolic stability.
SAR studies on benzimidazole derivatives demonstrate that electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
